4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-2-13-7(12)8-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOFQIRJDSVCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-41-5 | |
| Record name | 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up. recent advancements have introduced more efficient and modular approaches using photochemistry to access new building blocks .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on improving scalability and efficiency. The use of photochemistry and other advanced synthetic techniques is being explored to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxycarbonyl and oxabicyclohexane groups, which provide unique reactivity patterns .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis, particularly for the production of various derivatives that exhibit biological activity.
Synthesis of Peptidomimetics
Research has shown that derivatives of 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can be utilized to create peptidomimetic compounds, which mimic the structure and function of peptides but offer improved stability and bioavailability. For instance, the conversion of this compound into amino acid derivatives has been documented, showcasing its role in developing new therapeutic agents .
Development of Insecticides
The compound has been investigated for its potential applications in agrochemicals, particularly as an intermediate in the synthesis of insecticides. The structural modifications made to this compound can lead to the creation of effective insecticidal agents that target specific pests while minimizing environmental impact .
This compound and its derivatives have been studied for various biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Properties
A study demonstrated that certain derivatives synthesized from this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting its potential use in developing new antibiotics or antifungal agents .
Comparative Analysis of Derivatives
The following table summarizes some derivatives of this compound and their associated biological activities:
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Ester Derivatives at the 4-Position
Substituents at the 4-position significantly influence physicochemical properties and reactivity. Key analogs include:
Key Findings :
Amino-Functionalized Derivatives
Amino groups introduce hydrogen-bonding capacity and basicity:
Key Findings :
- The aminomethyl analog (C7H11NO3) is a compact, polar scaffold suitable for probing enzyme active sites .
- The Boc-protected derivative (C11H17NO5) is preferred in solid-phase peptide synthesis due to its stability under acidic conditions .
Halogenated Derivatives
Halogens modulate electronic properties and metabolic stability:
Key Findings :
Aromatic and Bulky Substituents
Aromatic groups enhance π-π interactions:
Biological Activity
4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2230807-41-5) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological validation as a bioisostere.
The molecular formula of this compound is C9H12O5, with a molecular weight of approximately 200.19 g/mol. The compound features an ethoxycarbonyl group and a bicyclic structure that may influence its biological interactions.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H12O5 |
| Molecular Weight | 200.19 g/mol |
| SMILES | CCOC(=O)C12CC(C1)(OC2)C(=O)O |
| InChI | InChI=1S/C9H12O5/c1-2-13... |
Synthesis and Derivatives
Recent studies have focused on the synthesis of various derivatives of the 2-oxabicyclo[2.1.1]hexane framework, including this compound. These derivatives have been evaluated for their physicochemical properties and biological activity, particularly as bioisosteres of ortho-substituted phenyl rings in bioactive compounds.
Case Study: Bioisosteric Applications
In a study published in Angewandte Chemie, researchers synthesized several 2-oxabicyclo[2.1.1]hexanes and evaluated their biological activities as replacements for traditional phenyl groups in agrochemicals and pharmaceuticals. The results indicated that these bicyclic structures could enhance the efficacy and reduce the toxicity of existing compounds while maintaining similar biological profiles .
Biological Activity
The biological activity of this compound has been explored primarily through its incorporation into bioactive compounds. The compound has shown promise in various applications, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the bicyclic structure exhibit enhanced antimicrobial properties compared to their non-bicyclic counterparts.
- Agrochemical Applications : The compound has been investigated as a potential component in fungicides and herbicides, demonstrating effective control over specific agricultural pests .
Research Findings
Despite limited direct studies on this compound itself, related research indicates significant potential for this class of compounds:
Table 2: Summary of Biological Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. For example, bicyclo[2.1.1]hexane cores can be functionalized via carboxylation and esterification. Key steps include:
- Carboxylation : Introduction of the carboxylic acid group under controlled pH and temperature (e.g., using CO₂ or carboxylating agents like KCNO).
- Ethoxycarbonyl Group Addition : Ethyl chloroformate or similar reagents in anhydrous solvents (e.g., THF) with a base like triethylamine to drive the reaction .
- Optimization : Yields >70% are achievable with precise control of stoichiometry, temperature (0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis .
Q. How can the bicyclic structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves the bicyclo[2.1.1]hexane framework and substituent positions .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Distinct splitting patterns for bridgehead protons (δ 2.5–3.5 ppm) and ethoxycarbonyl methylene (δ 4.1–4.3 ppm).
- ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate crystalline product .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate regioisomers .
- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >10) for impurity removal .
Advanced Research Questions
Q. How does the electron-withdrawing ethoxycarbonyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show the ethoxycarbonyl group increases electrophilicity at the bridgehead carbon by ~15% compared to non-substituted analogs, favoring SN2 reactions .
- Experimental Validation : Kinetic studies using benzyl bromide as a nucleophile in DMF show a 2.3x faster reaction rate versus the non-esterified analog .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during carboxylation .
- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) in esterification steps achieve enantiomeric excess (ee) >90% .
- Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) followed by recrystallization .
Q. How can computational tools predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The bicyclic core shows high complementarity to hydrophobic pockets (binding energy: −9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the carboxylic acid and Ser530 in COX-2 .
- SAR Studies : Modify the ethoxycarbonyl group to methyl or tert-butyl esters; activity drops by 40–60%, confirming the ethoxy group’s role .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
